
(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone
Overview
Description
(2-Chlorophenyl)(1-hydroxycyclopentyl) ketone (IUPAC name: (2-chlorophenyl)(1-hydroxycyclopentyl)methanone; CAS: N/A) is a substituted aromatic ketone characterized by a 2-chlorophenyl group attached to a cyclopentane ring bearing a hydroxyl group. This compound is primarily recognized as a critical impurity in ketamine-related pharmaceuticals, such as esketamine and ketamine hydrochloride, where it is designated as "Ketamine Impurity C" or "Esketamine EP Impurity C" . Its structural uniqueness arises from the hydroxylated cyclopentyl moiety, which influences its physicochemical behavior, including solubility and stability. Synthetically, it is likely derived from Friedel-Crafts acylation or related methods, as seen in analogous compounds like (1-bromocyclopentyl)(2-chlorophenyl)-methanone .
Preparation Methods
Grignard Reaction-Based Synthesis
The foundational approach involves the Grignard reaction between 2-chlorophenyl magnesium bromide and cyclopentanone. This method proceeds via nucleophilic addition to form 1-(2-chlorophenyl)cyclopentanol (I), followed by dehydration and oxidation to yield the target ketone.
Step 1: Formation of 1-(2-Chlorophenyl)cyclopentanol
Cyclopentanone reacts with 2-chlorophenyl magnesium bromide in tetrahydrofuran (THF) under nitrogen at 25°C for 24 hours. The molar ratio of 1-bromo-2-chlorobenzene to cyclopentanone (1.25:1) maximizes alcohol yield (92%) while minimizing byproducts . The crude product is isolated via extraction with dichloromethane and purified through silica gel chromatography.
Step 2: Dehydration to 1-(2-Chlorophenyl)cyclopentene
Dehydration of (I) employs 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane] imidazolium hydrogen sulfate, an acidic ionic liquid, at 110°C for 10 hours . This green catalyst achieves 97% conversion to the alkene intermediate (II), avoiding corrosive acids like H<sub>2</sub>SO<sub>4</sub>. The reaction is monitored by thin-layer chromatography (TLC), with the product isolated via hexane extraction.
Step 3: Oxidation to Hydroxy Ketone
Oxidation of (II) uses potassium permanganate (KMnO<sub>4</sub>) in a 3:1 acetone-water mixture with acetic acid at 25°C . The reaction produces 2-(2-chlorophenyl)-2-hydroxycyclopentan-1-one (III) in 85% yield after purification via column chromatography (20:3 hexane/ethyl acetate).
Friedel-Crafts Acylation Alternatives
While Grignard-based methods dominate academic research, industrial-scale production often utilizes Friedel-Crafts acylation for its scalability.
Catalytic Systems and Conditions
Cyclopentane carbonyl chloride reacts with 2-chlorobenzene in the presence of AlCl<sub>3</sub> (1.2 equiv) in dichloromethane at 0°C. This method avoids hydroxylation, necessitating a subsequent oxidation step with meta-chloroperbenzoic acid (mCPBA) to introduce the hydroxy group. Yields for the acylation step reach 78%, but the overall process is less efficient (62% after oxidation) compared to Grignard routes.
Comparative Analysis of Synthetic Routes
Parameter | Grignard Route | Friedel-Crafts Route |
---|---|---|
Overall Yield | 72% (3 steps) | 62% (2 steps) |
Reaction Time | 38 hours | 24 hours |
Catalyst Toxicity | Low (ionic liquid) | High (AlCl<sub>3</sub>) |
Byproducts | <5% | 12–15% |
Scalability | Moderate | High |
The Grignard method outperforms Friedel-Crafts acylation in yield and environmental impact but requires longer reaction times. Industrial applications favor Friedel-Crafts for throughput, despite lower efficiency .
Optimization Strategies
Solvent Effects on Dehydration
Polar aprotic solvents like dimethylformamide (DMF) reduce dehydration efficiency (68% yield) compared to toluene (97%) due to poor alkene stabilization. Nonpolar solvents enhance intermediate stability by minimizing solvation effects .
Temperature Control in Oxidation
Elevating the oxidation temperature to 40°C accelerates KMnO<sub>4</sub> decomposition, reducing yield to 63%. Maintaining 25°C ensures optimal MnO<sub>2</sub> precipitation and product stability .
Industrial-Scale Adaptations
Pharmaceutical manufacturers employ continuous-flow reactors for the Grignard step, reducing batch times from 24 hours to 6 hours. In-line IR spectroscopy monitors reaction progress, achieving 89% yield at 10 kg scale. Dehydration is performed in fixed-bed reactors packed with acidic ionic liquids immobilized on silica, enabling catalyst reuse for 15 cycles without yield loss .
Emerging Methodologies
Enzymatic Hydroxylation
Recent trials with cytochrome P450 enzymes (e.g., CYP102A1) demonstrate direct hydroxylation of (2-chlorophenyl)(cyclopentyl) ketone at 37°C in phosphate buffer (pH 7.4). While promising (55% yield), enzyme costs remain prohibitive for large-scale use.
Photocatalytic Oxidation
Visible-light-driven oxidation using TiO<sub>2</sub>-graphene composites achieves 70% conversion under UV irradiation (365 nm). This method eliminates toxic oxidants but requires specialized equipment.
Characterization and Quality Control
Critical analytical data for the final product:
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
In the field of organic chemistry, (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:
- Oxidation : This compound can be oxidized to yield different products such as carboxylic acids or aldehydes using reagents like potassium permanganate or chromium trioxide.
- Reduction : It can undergo reduction to convert the ketone group into an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The chlorine atom on the phenyl ring can be substituted with various functional groups, expanding the range of potential derivatives.
Biology
Research has explored the biological activities of this compound, particularly its interactions with biological molecules. It has been studied for:
- Potential Therapeutic Uses : Investigated for its role in developing new pharmaceuticals, particularly in relation to psychoactive substances.
- Biochemical Pathways : Its ability to affect multiple biochemical pathways is of interest for understanding its potential effects on human health.
Medicine
The compound is significant in medical research, particularly concerning anesthetics and psychoactive drugs:
- Ketamine Synthesis : It is a precursor in the synthesis of ketamine, a well-known anesthetic and treatment for depression. Understanding its synthesis routes can lead to safer production methods.
- Pharmacological Studies : Ongoing research examines how this compound may influence pain management and psychiatric treatments.
Industry
In industrial applications, this compound is utilized for:
- Production of Fine Chemicals : It plays a role in the synthesis of fine chemicals used in various sectors.
- Analytical Chemistry : Employed as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC), facilitating the analysis of complex mixtures.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in both academic and practical applications:
- Synthesis Efficiency : Research indicates that using microwave-assisted Friedel-Crafts acylation enhances yield and purity during synthesis compared to traditional methods.
- Pharmacokinetic Studies : Investigations into its behavior during HPLC analysis have shown that it can be effectively separated using specific mobile phases, which is crucial for quality control in pharmaceutical production .
- Illicit Manufacturing Insights : Reports indicate that this compound has been linked to clandestine laboratories involved in producing ketamine, emphasizing the need for regulatory oversight .
Mechanism of Action
The mechanism of action of (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and π-electron interactions with target molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following section compares (2-chlorophenyl)(1-hydroxycyclopentyl) ketone with four structurally related compounds, emphasizing differences in substituents, physicochemical properties, and applications.
2-Chlorophenyl Cyclopentyl Ketone
- Structure : Lacks the hydroxyl group on the cyclopentane ring.
- Molecular Formula : C₁₂H₁₃ClO (identical to the target compound).
- Key Properties :
- Comparison : The absence of the hydroxyl group reduces hydrogen-bonding capacity, leading to lower polarity and higher volatility compared to the hydroxylated analog. This difference also impacts its role as a synthetic intermediate rather than a pharmaceutical impurity .
(1-Bromocyclopentyl)(2-chlorophenyl)-methanone
- Structure : Bromine replaces the hydroxyl group on the cyclopentane ring.
- Molecular Formula : C₁₂H₁₂BrClO.
- Key Properties :
- This compound is more suited for material science applications, whereas the hydroxylated variant is pharmacologically relevant .
o-Chlorophenyl Methyl Ketone
- Structure : A simpler analog with a methyl group instead of cyclopentyl.
- Molecular Formula : C₈H₇ClO.
- Key Properties :
- Comparison : The methyl group decreases steric hindrance and ring strain, enhancing volatility but limiting utility in complex syntheses. The cyclopentyl moiety in the target compound improves thermal stability and pharmaceutical relevance .
2-Fluorophenyl Cyclohexyl Ketone
- Structure : Fluorine replaces chlorine; cyclohexane replaces cyclopentane.
- Molecular Formula : C₁₃H₁₅FO.
- Key Properties :
- Electron Effects : Fluorine’s electronegativity alters electronic distribution, affecting reactivity.
- Ring Strain : Cyclohexane’s chair conformation reduces strain compared to cyclopentane.
- Comparison: The fluorine substituent increases resistance to electrophilic attacks, while the cyclohexyl group enhances solubility in non-polar solvents. These traits make it distinct from the chlorine- and cyclopentyl-containing target compound .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity and Stability
Biological Activity
(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone, with the molecular formula C12H13ClO2 and a molecular weight of 224.68 g/mol, is an organic compound recognized for its potential biological activities. This compound serves as an intermediate in the synthesis of various psychoactive substances, notably ketamine, which has garnered attention for its anesthetic and dissociative properties. Understanding the biological activity of this compound is crucial in both pharmacological research and forensic science.
The synthesis of this compound typically involves a Friedel-Crafts acylation reaction , utilizing non-toxic materials to enhance yield and purity. This method has been optimized using microwave heating to achieve higher efficiency compared to traditional methods.
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of ketamine. Ketamine acts as a dissociative anesthetic , affecting neurotransmitter systems in the brain, particularly by antagonizing the NMDA receptor. This interaction leads to its anesthetic effects and potential therapeutic applications in treating depression and chronic pain.
Cellular Effects
Research indicates that this compound exhibits significant cellular effects, primarily through its conversion to ketamine. In laboratory settings, this compound has been shown to influence various biochemical pathways, including those involved in pain perception and mood regulation .
Case Studies
- Synthesis and Analysis : A study focused on a chemical company's importation of precursors for illicit drug manufacturing highlighted the identification of this compound during forensic analysis. Techniques such as gas chromatography-mass spectrometry were employed to confirm its presence alongside ketamine, emphasizing its relevance in illicit drug synthesis .
- Biological Activity Assessment : A comprehensive review indicated that compounds similar to this compound exhibit varying degrees of biological activity. Notably, compounds with structural similarities were assessed for their dissociative properties, reinforcing the significance of this compound in the context of psychoactive substances.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Significant as a precursor for ketamine | Dissociative anesthetic properties |
Ketamine | Potent NMDA receptor antagonist | Used in anesthesia and depression treatment |
1-Hydroxycyclopentyl-(o-chlorophenyl) ketone | Similar metabolic pathways as ketamine | Investigated for synthetic routes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-chlorophenyl)(1-hydroxycyclopentyl) ketone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 2-chlorobenzene derivatives with cyclopentanone precursors. Key parameters include catalyst choice (e.g., AlCl₃ or FeCl₃), solvent polarity (dichloromethane vs. nitrobenzene), and temperature control (0–25°C) to minimize side reactions like over-acylation or ring chlorination. Post-synthetic hydroxylation via oxidation (e.g., mCPBA) or enzymatic methods may be required to introduce the 1-hydroxycyclopentyl group . Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish (2-chlorophenyl)(1-hydroxycyclopentyl) ketone from structural analogs?
- Methodological Answer :
- ¹H NMR : The hydroxycyclopentyl proton appears as a broad singlet (δ 1.5–2.5 ppm), while the ketone carbonyl (C=O) absence in IR confirms hydroxylation.
- ¹³C NMR : The quaternary carbon adjacent to the hydroxyl group resonates at δ 70–75 ppm, distinct from non-hydroxylated analogs.
- MS : Fragmentation patterns (e.g., loss of H₂O or Cl⁻) differentiate it from compounds like (4-chlorophenyl) derivatives. Reference databases (PubChem, NIST) provide comparative spectral data .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) reveal limited aqueous solubility (logP ~2.8), necessitating DMSO or acetone for biological assays. Stability studies via HPLC or TLC under acidic (pH 2–4) and basic (pH 8–10) conditions show degradation above 60°C, likely due to keto-enol tautomerization or hydroxyl group oxidation. Long-term storage recommendations include inert atmospheres and desiccants .
Advanced Research Questions
Q. How does stereochemistry at the cyclopentyl hydroxyl group affect bioactivity, and what strategies resolve enantiomeric mixtures?
- Methodological Answer : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can separate enantiomers. Bioactivity assays (e.g., antimicrobial or enzyme inhibition) comparing R and S configurations often reveal stereospecific interactions with targets like cytochrome P450 or bacterial efflux pumps. Computational docking studies (AutoDock, Schrödinger) further validate binding affinities .
Q. What mechanisms explain contradictory cytotoxicity results in cancer cell lines (e.g., HeLa vs. MCF-7)?
- Methodological Answer : Discrepancies may arise from differential expression of metabolic enzymes (e.g., CYP3A4) that modify the compound’s structure. Metabolite profiling via LC-MS/MS identifies active or detoxified derivatives. Combinatorial studies with enzyme inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic pathways. Cell-line-specific membrane permeability (logD) also influences efficacy .
Q. Can computational modeling predict the compound’s reactivity in nucleophilic addition or photodegradation pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model frontier molecular orbitals to predict sites for nucleophilic attack (e.g., carbonyl carbon). Photodegradation studies under UV light (λ = 254 nm) coupled with TD-DFT simulations identify cleavage pathways, such as C-Cl bond dissociation or cyclopentyl ring opening .
Q. Data-Driven Research Challenges
Q. How do crystallographic studies resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond angles and torsional strain in the hydroxycyclopentyl group. Comparative analysis with analogs (e.g., cyclohexyl derivatives) reveals steric hindrance effects on packing efficiency. Data deposition in CCDC or ICSD ensures reproducibility .
Q. What in vivo models are suitable for studying pharmacokinetics, and how do metabolite profiles differ from in vitro data?
Properties
IUPAC Name |
(2-chlorophenyl)-(1-hydroxycyclopentyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTPOHDQDJTAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238243 | |
Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90717-17-2 | |
Record name | (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90717-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090717172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chlorophenyl) (1-hydroxycyclopentyl) ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.220 | |
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Record name | (2-CHLOROPHENYL) (1-HYDROXYCYCLOPENTYL) KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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